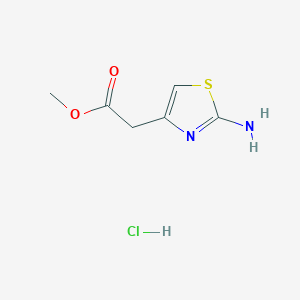

(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride

Übersicht

Beschreibung

“(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride” is a compound used for proteomics research . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The process for the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride consists of suspending thiourea in water, adding 4-chloroacetoacetyl chloride, which is dissolved in a chlorohydrocarbon, to the suspension at a temperature of 5° to 10° C., and then completing the reaction at a temperature of 25° to 30° C .Molecular Structure Analysis

The molecular formula of “(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride” is C6H9ClN2O2S .Chemical Reactions Analysis

The reaction of thiourea with 4-chloroacetoacetyl chloride results in the formation of (2-aminothiazol-4-yl)-acetic acid hydrochloride .Physical And Chemical Properties Analysis

The molecular weight of “(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride” is 208.666 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Aminothiazoles

Aminothiazoles are synthesized through various methods, often facing challenges such as poor yields and difficult isolation procedures. The compound can be utilized in polymer or solid-supported synthetic protocols, which are favored for their easy execution, increased product yields, greater selectivity, simple work-up procedures, and recoverability of the catalysts .

Antibacterial Applications

Thiazole derivatives, including our compound of interest, have shown significant antibacterial activity against various bacteria and pathogens. They are crucial in the development of new antimicrobial agents that can combat bacterial resistance .

Anticancer Properties

The structural motif of aminothiazoles is known to possess anti-tumor activities. This makes them valuable in medicinal chemistry for the design of new anticancer drugs .

Antiviral Research

Aminothiazoles have been reported to exhibit antiviral properties. This includes potential applications in the treatment of diseases caused by viruses .

Anti-inflammatory and Analgesic Activities

Due to their anti-inflammatory and analgesic properties, aminothiazoles are researched for their use in treating conditions that involve inflammation and pain .

Psychotropic Effects

Some aminothiazoles act on the central nervous system and are investigated for their psychotropic effects, which could be beneficial in treating various psychiatric disorders .

Antifungal and Antitubercular Uses

These compounds are also studied for their antifungal and antitubercular activities, which are important in the treatment of fungal infections and tuberculosis .

Polymer Industry Applications

In the polymer industry, aminothiazoles are useful in the synthesis of polymers, which have a wide range of applications in different fields .

Wirkmechanismus

Target of Action

Methyl 2-(2-aminothiazol-4-yl)acetate hydrochloride, also known as (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride, is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of bacterial cell walls, making it a potential target for antibacterial agents .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be an antagonist against the target enzyme .

Biochemical Pathways

The compound affects the biochemical pathway involved in the biosynthesis of bacterial cell walls . By acting as an antagonist against the target enzyme, it disrupts the normal functioning of this pathway, leading to the inhibition of cell wall synthesis . This results in the bactericidal or bacteriostatic effect of the compound .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be 1.47 (iLOGP) and 0.43 (XLOGP3) .

Result of Action

The compound exhibits moderate to significant antibacterial and antifungal potential . It has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. The compound should be stored under inert gas (nitrogen or argon) at 2–8 °C .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-10-5(9)2-4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJYTHCPIQKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424935 | |

| Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |

CAS RN |

76629-18-0 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76629-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)